molecular formula C6H26O22Sm2 B8086210 Samarium(III)-oxalat-decahydrat

Samarium(III)-oxalat-decahydrat

Cat. No.: B8086210
M. Wt: 751.0 g/mol
InChI Key: IKPDQYODFRQYAD-UHFFFAOYSA-N
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Description

Samarium(III)-oxalat-decahydrat: is a chemical compound consisting of samarium, a rare earth element, combined with oxalate ions and ten water molecules. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Samarium(III)-oxalat-decahydrat typically involves the reaction of samarium(III) salts with oxalic acid in an aqueous solution. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using samarium(III) oxide or samarium(III) chloride as starting materials. These materials are reacted with oxalic acid under controlled conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Samarium(III)-oxalat-decahydrat: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form samarium(III) oxide.

  • Reduction: : Reduction reactions can convert the compound back to samarium(III) salts.

  • Substitution: : Substitution reactions can replace the oxalate ion with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include samarium(III) oxide, samarium(III) chloride, and various substituted samarium complexes.

Scientific Research Applications

Samarium(III)-oxalat-decahydrat: has several scientific research applications, including:

  • Chemistry: : Used as a precursor for synthesizing other samarium compounds and materials.

  • Biology: : Employed in biological studies to understand the role of rare earth elements in biological systems.

  • Medicine: : Investigated for potential therapeutic applications, such as in cancer treatment.

  • Industry: : Utilized in the production of luminescent materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which Samarium(III)-oxalat-decahydrat exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological or chemical changes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Samarium(III)-oxalat-decahydrat: can be compared with other similar compounds, such as:

  • Samarium(III) nitrate: : Both compounds contain samarium(III) ions but differ in their anionic components.

  • Samarium(III) bromide: : Similar in composition but with bromide ions instead of oxalate.

  • Other rare earth oxalates: : Similar in structure but with different central metal ions.

These compounds share similarities in their chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

oxalic acid;samarium;decahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.10H2O.2Sm/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPDQYODFRQYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Sm].[Sm]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H26O22Sm2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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